molecular formula C16H16N2O6 B022946 (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester CAS No. 76093-33-9

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Cat. No. B022946
Key on ui cas rn: 76093-33-9
M. Wt: 332.31 g/mol
InChI Key: JPXPPUOCSLMCHK-CQSZACIVSA-N
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Patent
US04761420

Procedure details

The resulting (-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine is then dissolved in acetone (100 mL), and treated with 1N HCl (20 mL) at room temperature for 1 h. The acetone is then removed, the residue taken up in water (20 mL), and the resulting mixture extracted with EtOAc. The ethyl acetate extract is washed with water, dried, and evaporated to yield (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (12-(-), mp=196°-197° C., αD22 =-19.6°). The (+) isomer is similarly prepared (12-(+), mp=194°-195° C., αD22 =+19.1°).
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC[N:5]1[C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=2)[C:7]([C:24]([O:26][CH3:27])=[O:25])=[C:6]1[CH3:28])C.Cl>CC(C)=O>[CH3:28][C:6]1[NH:5][C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=2)[C:7]=1[C:24]([O:26][CH3:27])=[O:25]

Inputs

Step One
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCN1C(=C(C(C(=C1C)C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone is then removed
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761420

Procedure details

The resulting (-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine is then dissolved in acetone (100 mL), and treated with 1N HCl (20 mL) at room temperature for 1 h. The acetone is then removed, the residue taken up in water (20 mL), and the resulting mixture extracted with EtOAc. The ethyl acetate extract is washed with water, dried, and evaporated to yield (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (12-(-), mp=196°-197° C., αD22 =-19.6°). The (+) isomer is similarly prepared (12-(+), mp=194°-195° C., αD22 =+19.1°).
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC[N:5]1[C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=2)[C:7]([C:24]([O:26][CH3:27])=[O:25])=[C:6]1[CH3:28])C.Cl>CC(C)=O>[CH3:28][C:6]1[NH:5][C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=2)[C:7]=1[C:24]([O:26][CH3:27])=[O:25]

Inputs

Step One
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCN1C(=C(C(C(=C1C)C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone is then removed
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04761420

Procedure details

The resulting (-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine is then dissolved in acetone (100 mL), and treated with 1N HCl (20 mL) at room temperature for 1 h. The acetone is then removed, the residue taken up in water (20 mL), and the resulting mixture extracted with EtOAc. The ethyl acetate extract is washed with water, dried, and evaporated to yield (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (12-(-), mp=196°-197° C., αD22 =-19.6°). The (+) isomer is similarly prepared (12-(+), mp=194°-195° C., αD22 =+19.1°).
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC[N:5]1[C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=2)[C:7]([C:24]([O:26][CH3:27])=[O:25])=[C:6]1[CH3:28])C.Cl>CC(C)=O>[CH3:28][C:6]1[NH:5][C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=2)[C:7]=1[C:24]([O:26][CH3:27])=[O:25]

Inputs

Step One
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCN1C(=C(C(C(=C1C)C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone is then removed
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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